![molecular formula C8H4I2S B14690166 Benzo[b]thiophene, 2,3-diiodo- CAS No. 27884-04-4](/img/structure/B14690166.png)
Benzo[b]thiophene, 2,3-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene, 2,3-diiodo- is an organosulfur compound that belongs to the class of benzothiophenes It is characterized by the presence of two iodine atoms at the 2 and 3 positions of the benzothiophene ring
Méthodes De Préparation
The synthesis of Benzo[b]thiophene, 2,3-diiodo- can be achieved through several methods. One common approach involves the iodination of benzo[b]thiophene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under mild conditions and yields the desired diiodo compound. Another method involves the use of aryne intermediates, where benzo[b]thiophene is reacted with iodine in the presence of a suitable catalyst to achieve selective iodination at the 2 and 3 positions .
Analyse Des Réactions Chimiques
Benzo[b]thiophene, 2,3-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction Reactions: Reduction of the iodine atoms can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding benzo[b]thiophene derivatives
Applications De Recherche Scientifique
Benzo[b]thiophene, 2,3-diiodo- has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical drugs. Its derivatives have shown potential in the treatment of various diseases, including cancer and inflammatory conditions.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in electronic devices.
Organic Synthesis: Benzo[b]thiophene, 2,3-diiodo- is employed as a precursor in the synthesis of more complex organic molecules. .
Mécanisme D'action
The mechanism of action of Benzo[b]thiophene, 2,3-diiodo- depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of iodine atoms can enhance the compound’s binding affinity to certain targets, thereby increasing its potency. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices .
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene, 2,3-diiodo- can be compared with other benzothiophene derivatives such as:
Benzo[b]thiophene, 2-iodo-: This compound has only one iodine atom and exhibits different reactivity and properties compared to the diiodo derivative.
Benzo[b]thiophene, 3-iodo-: Similar to the 2-iodo derivative, this compound has distinct chemical behavior due to the position of the iodine atom.
Benzo[b]thiophene, 2,3-dibromo-:
Propriétés
Numéro CAS |
27884-04-4 |
|---|---|
Formule moléculaire |
C8H4I2S |
Poids moléculaire |
385.99 g/mol |
Nom IUPAC |
2,3-diiodo-1-benzothiophene |
InChI |
InChI=1S/C8H4I2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H |
Clé InChI |
RMKFDURRPLVZKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)

![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
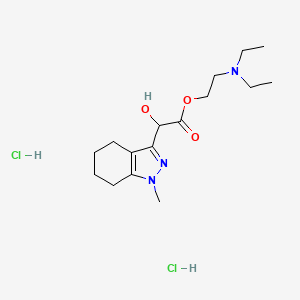



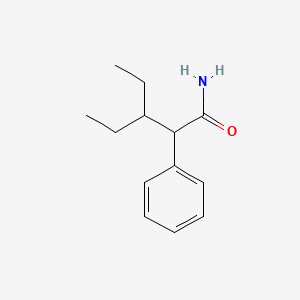
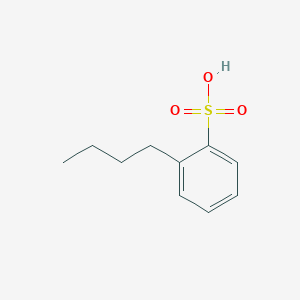
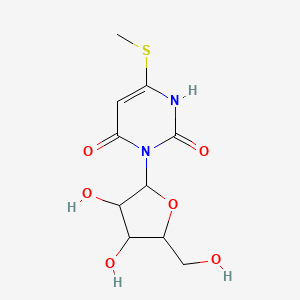


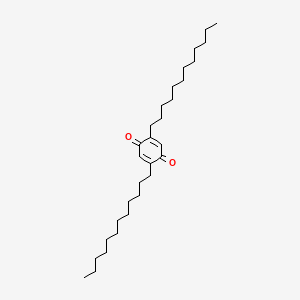
![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)
